2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline
Description
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3/c1-14-22-20(13-24(14)12-15-6-9-17(21)10-7-15)19-11-8-16-4-2-3-5-18(16)23-19/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIUFUZPJDVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may yield a fully hydrogenated quinoline derivative .
Scientific Research Applications
2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
a. Fluorinated vs. Chlorinated Derivatives
- Target Compound : The 4-fluorobenzyl group is introduced via nucleophilic substitution or coupling reactions, as seen in the synthesis of fluorobenzyl-imidazole derivatives .
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Synthesized via PdCl₂(PPh₃)₂/PCy3-catalyzed cross-coupling, highlighting the role of halogen substituents (Cl vs. F) in modulating reaction efficiency . Fluorine’s electron-withdrawing nature may enhance oxidative stability compared to chlorine.
b. Imidazole Functionalization
- 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l): Features an azido group instead of methyl at position 2, synthesized under similar Pd-catalyzed conditions . The methyl group in the target compound likely improves steric hindrance and lipophilicity.
Structural and Electronic Properties
Table 1: Key Substituent Comparisons
Electronic Effects :
- Methyl groups (e.g., at imidazole position 2) reduce polarity and may improve membrane permeability relative to azido or amino substituents .
Pharmacological and Physicochemical Profiles
- Solubility : Compounds with methoxy groups (e.g., 4k) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methyl/fluorine substituents favor lipid solubility .
- Bioactivity : Fluorinated benzyl groups (e.g., in FUB-UR-144 ) are associated with enhanced receptor affinity and metabolic stability, suggesting similar advantages for the target compound.
Biological Activity
2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline is a complex organic compound belonging to the class of quinoline derivatives. This compound exhibits notable biological activity, particularly in the context of its potential therapeutic applications. The unique structural features, including the fused quinoline and imidazole rings, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C20H16FN3
- Molecular Weight : 325.36 g/mol
- CAS Number : 860785-23-5
The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
- Potential antiviral and antimalarial activities
Antiviral Activity
Research indicates that related compounds within the imidazole and quinoline classes have demonstrated antiviral properties. For instance, studies on imidazo[4,5-c]quinolines revealed that while some compounds showed no direct antiviral activity in cell cultures, they effectively inhibited virus lesion development in animal models by inducing cytokine production, particularly interferon (IFN) . This suggests that this compound may also possess similar mechanisms that warrant further investigation.
Antimalarial Activity
Quinoline derivatives have historically been associated with antimalarial activity. For example, compounds with structural similarities have shown potent effects against Plasmodium falciparum, the causative agent of malaria. In vitro studies have reported IC50 values ranging from 0.014 to 5.87 µg/mL for various quinoline derivatives . The potential of this compound as an antimalarial agent remains an area for future exploration.
Study on Cytokine Induction
In a study investigating the antiviral properties of imidazo[4,5-c]quinolines, it was found that these compounds could induce IFN production in human peripheral blood mononuclear cells (hPBMCs). This cytokine induction was linked to enhanced antiviral responses in vivo, suggesting a pathway through which this compound might exert its biological effects .
Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in understanding how modifications to the imidazole and quinoline structures influence biological activity. For example, variations in substituents on the benzyl group can significantly alter the compound's potency against viral infections and cancer cell lines. These findings underscore the importance of structural optimization in developing effective therapeutic agents .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted quinoline precursors with fluorobenzyl-imidazole intermediates. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling reactions .
- Catalysts : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency for aryl-azole bond formation .
- Temperature Control : Reactions often require reflux (80–120°C) to achieve >70% yield .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl methyl protons at δ 2.4–2.6 ppm; imidazole protons at δ 7.1–7.3 ppm) .
- X-Ray Crystallography : Resolves spatial arrangement, e.g., dihedral angles between quinoline and imidazole rings (e.g., 45–55°) .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 348.1342) .
Q. How can researchers preliminarily assess the compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against S. aureus or E. coli; MIC values <50 µg/mL suggest potency .
- Enzyme Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) quantify interactions with targets like DNA gyrase .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify the fluorobenzyl group’s role in target binding?
- Methodological Answer :
- Comparative Studies : Replace 4-fluorobenzyl with chlorobenzyl or methylbenzyl; observe reduced binding affinity (e.g., ΔIC₅₀ = 2–5 µM) via docking simulations .
- Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
- Data Source : Use Schrödinger Suite or AutoDock for molecular dynamics .
Q. How to resolve contradictions in reported reaction yields for imidazole-quinoline hybrids?
- Methodological Answer :
- Parameter Optimization : Conflicting yields (e.g., 50% vs. 85%) arise from impurities in starting materials or incomplete deprotection of intermediates .
- Reproducibility Checks : Standardize anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) .
- Analytical Validation : Use HPLC purity assays (>95%) to confirm batch consistency .
Q. What crystallographic data support the compound’s conformational stability in solid-state studies?
- Methodological Answer :
- Unit Cell Parameters : Monoclinic systems (e.g., P2₁/c) with Z = 4 and density ~1.45 g/cm³ .
- Intermolecular Interactions : π-π stacking between quinoline rings (3.5–4.0 Å spacing) and C–H···F contacts stabilize the lattice .
- Validation : Compare experimental vs. simulated PXRD patterns to detect polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
